molecular formula C25H25N3O B7692705 (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one

(E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one

Cat. No. B7692705
M. Wt: 383.5 g/mol
InChI Key: XFCFGLZAUQOOAD-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one is a chemical compound that belongs to the imidazolidinone family. It is a synthetic molecule that has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The exact mechanism of action of (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various physiological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
(E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one in lab experiments include its unique properties and potential applications in medicinal chemistry. It is a synthetic molecule that can be easily synthesized and purified. However, the limitations of using (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one. These include:
1. Further studies to understand its mechanism of action and potential applications in medicinal chemistry.
2. Studies to evaluate its safety and toxicity in animal models and humans.
3. Development of new synthetic methods for the production of (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one.
4. Studies to evaluate its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases.
5. Development of new analogs and derivatives of (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one with improved properties and potential applications in medicinal chemistry.

Synthesis Methods

(E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one can be synthesized using a multi-step reaction process. The first step involves the condensation of benzylamine and p-tolualdehyde to form N-benzylidene-p-toluidine. The second step involves the reaction of N-benzylidene-p-toluidine with 4-methylbenzaldehyde to form (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one. The final product can be purified using column chromatography or recrystallization.

Scientific Research Applications

(E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one has been used in various scientific research studies due to its potential applications in the field of medicinal chemistry. It has been studied as a potential anti-cancer agent, anti-inflammatory agent, and anti-bacterial agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-benzyl-2-(4-methylphenyl)-3-[(E)-(4-methylphenyl)methylideneamino]imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O/c1-19-8-12-21(13-9-19)16-26-28-24(29)18-27(17-22-6-4-3-5-7-22)25(28)23-14-10-20(2)11-15-23/h3-16,25H,17-18H2,1-2H3/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCFGLZAUQOOAD-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C(N(CC2=O)CC3=CC=CC=C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N2C(N(CC2=O)CC3=CC=CC=C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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